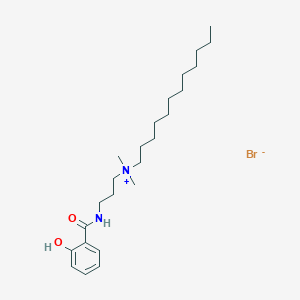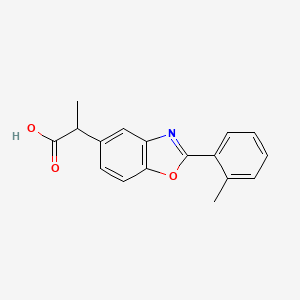![molecular formula C25H38N2O B13954940 2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine CAS No. 57202-49-0](/img/structure/B13954940.png)
2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine is an organic compound with the molecular formula C21H32N2O It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a heptyloxyphenyl group and an octyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine typically involves the reaction of 4-(heptyloxy)benzaldehyde with octylamine and a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mécanisme D'action
The mechanism of action of 2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context. In the case of its anti-inflammatory activity, it may involve the repression of MAPK/NF-κB signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Heptyloxy)phenyl isocyanate: Similar in structure but with an isocyanate group instead of a pyrimidine ring.
3-Heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole: Another compound with a heptyloxyphenyl group but with a triazole ring instead of a pyrimidine ring.
Uniqueness
2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine is unique due to its specific combination of functional groups and structural features.
Propriétés
Numéro CAS |
57202-49-0 |
|---|---|
Formule moléculaire |
C25H38N2O |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
2-(4-heptoxyphenyl)-5-octylpyrimidine |
InChI |
InChI=1S/C25H38N2O/c1-3-5-7-9-10-12-14-22-20-26-25(27-21-22)23-15-17-24(18-16-23)28-19-13-11-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3 |
Clé InChI |
URHKQYKCNSLHHG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


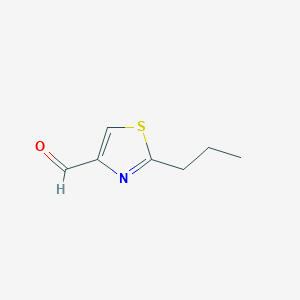



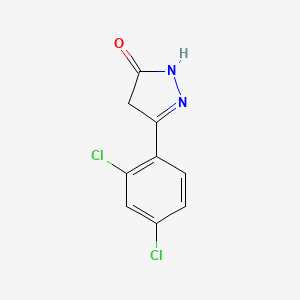
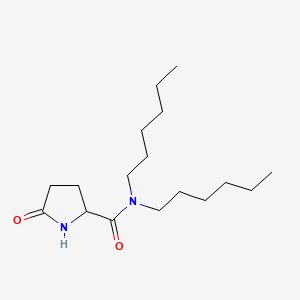
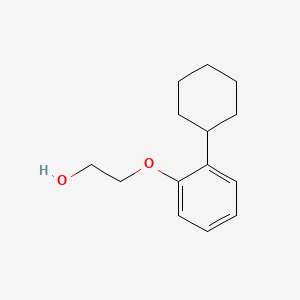

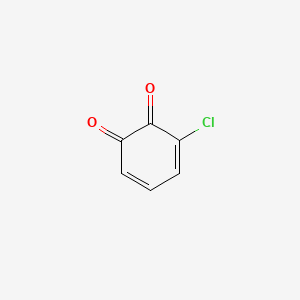
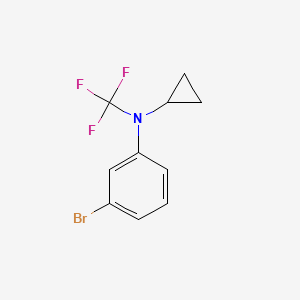
![2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B13954922.png)
